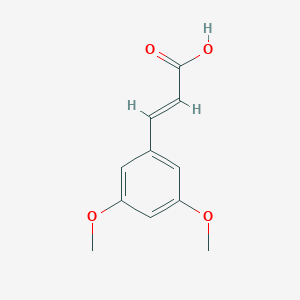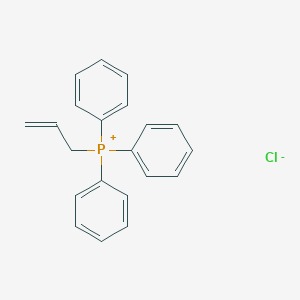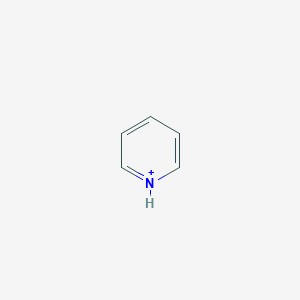
Valeric acid, 2-(p-nitrophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 2-(p-nitrophenyl)hydrazide is a chemical compound that has been widely used in scientific research. It is commonly known as Val-4-nitrophenylhydrazide or VNPH and is a derivative of valeric acid. VNPH is a colorless to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 246.23 g/mol.
Mechanism of Action
VNPH is a substrate for aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins. The reaction between VNPH and aminopeptidases results in the formation of p-nitroaniline, which can be measured spectrophotometrically.
Biochemical and Physiological Effects:
VNPH has no known biochemical or physiological effects on humans or animals. However, it has been shown to inhibit the growth of some bacteria and fungi.
Advantages and Limitations for Lab Experiments
VNPH is a useful substrate for the determination of aminopeptidase activity in various organisms. It is easy to use, and the reaction can be measured spectrophotometrically. However, VNPH has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to light.
Future Directions
There are several future directions for the use of VNPH in scientific research. One direction is the development of new methods for the determination of aminopeptidase activity using VNPH. Another direction is the use of VNPH in the diagnosis of other diseases, such as cancer. Additionally, VNPH could be used in the development of new drugs that target aminopeptidases. Finally, the synthesis of new derivatives of VNPH could lead to the development of more effective substrates for aminopeptidase activity determination.
Synthesis Methods
The synthesis of VNPH involves the reaction of valeric acid with p-nitrophenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of VNPH, which can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
VNPH has been widely used in scientific research as a substrate for the determination of aminopeptidase activity. It is commonly used in the determination of aminopeptidase activity in bacteria, fungi, and plants. VNPH is a useful tool for the diagnosis of various diseases such as tuberculosis, which is caused by Mycobacterium tuberculosis. VNPH is also used in the detection of aminopeptidase activity in cancer cells.
properties
CAS RN |
17667-37-7 |
|---|---|
Product Name |
Valeric acid, 2-(p-nitrophenyl)hydrazide |
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)pentanehydrazide |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-4-11(15)13-12-9-5-7-10(8-6-9)14(16)17/h5-8,12H,2-4H2,1H3,(H,13,15) |
InChI Key |
YNBAEPKMVZRBQQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS RN |
17667-37-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



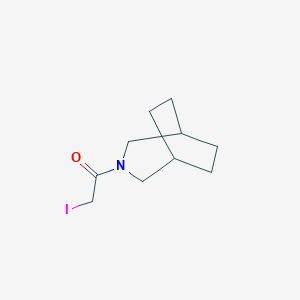
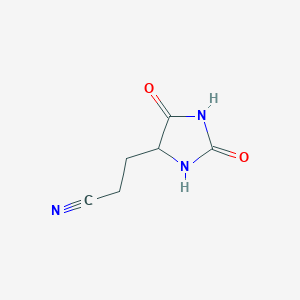

![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
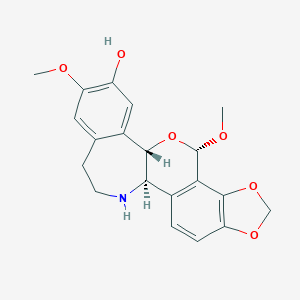
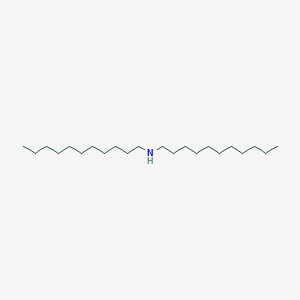
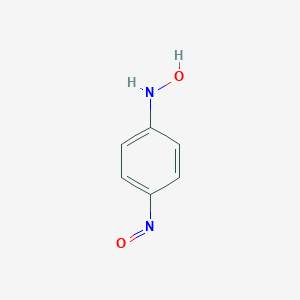

![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
